Dibutyldimethoxysilane

概要

説明

Comprehensive Analysis of Dibutyldimethoxysilane

Dibutyldimethoxysilane is not directly mentioned in the provided papers; however, the synthesis and characterization of related organotin compounds have been explored. For instance, organotin complexes such as dibutyltin(IV) bis(heteroaromatic carboxylate) were synthesized through the reaction of dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio . This synthesis process is indicative of the methods used to create organotin compounds, which may be similar to the synthesis of dibutyldimethoxysilane.

Molecular Structure Analysis

The molecular structure of organotin compounds has been extensively studied. The crystal structure of dibutyltin(IV) bis(2-thiazolylcarboxylate) was determined using X-ray single crystal diffraction, revealing a six-coordinate skew-trapezoidal bipyramidal geometry for the tin atoms . Similarly, the structure of 2,2-dibutyl-1,3,2-dioxastannolane was determined to be a highly distorted octahedral arrangement of tin surrounded by two carbon atoms and four oxygen atoms . These findings provide insight into the potential molecular structure of dibutyldimethoxysilane, which may also exhibit complex geometries around the tin atom.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of dibutyldimethoxysilane. However, they do provide information on the reactivity of similar organotin compounds. For example, the polycondensation of tetraethoxysilane catalyzed by dibutylbis[1-oxo(dodecyl)oxy]stannane (DBTDL) was investigated, showing that the siloxane chain grows in a linear and branched manner with a relatively high rate of chain growth . This suggests that dibutyldimethoxysilane could potentially be used as a catalyst in similar polycondensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds can be inferred from the studies on related substances. The crystal of dibutyltin(IV) bis(2-thiazolylcarboxylate) was found to have specific crystallographic parameters, such as space group, cell dimensions, and density . The study of 2,2-dibutyl-1,3,2-dioxastannolane provided detailed bond lengths and angles, as well as Mossbauer and NMR spectral data, which are crucial for understanding the physical properties of these compounds . These data points are essential for predicting the behavior of dibutyldimethoxysilane in various environments and could be used to estimate its physical and chemical properties.

科学的研究の応用

Specific Scientific Field

Materials Science and Engineering

Methods of Application or Experimental Procedures

The preparation process includes hydrolysis, drying, solvent replacement, and atmospheric pressure drying . The molar ratio of MTES/DMDES and the concentration of the central silicon influence the morphology and physical performance of the final samples .

Results or Outcomes

The resulting flexible silica aerogels exhibited good flexibility and hydrophobicity . They endured the ambient pressure drying process and still displayed favorable mechanical properties .

Oil-Water Separation

Specific Scientific Field

Environmental Science and Engineering

Summary of the Application

Super-flexible silica aerogels, prepared using similar compounds to Dibutyldimethoxysilane, have been used in oil-water separation . These aerogels have good flexibility, hydrophobicity, and an amorphous structure .

Methods of Application or Experimental Procedures

The aerogels were prepared via hydrolysis, drying, solvent replacement, and atmospheric-pressure drying . The adsorption separation rate of the aerogel to oil substances was found to be related to the viscosity of the oil substances .

Results or Outcomes

The hydrophobic and oleophilic properties of these flexible silicon aerogel materials can be applied to many aspects, such as crude oil leakage and kitchen waste oil recovery .

Synthesis of Silica Membranes

Specific Scientific Field

Summary of the Application

Silica-based membranes prepared by chemical vapor deposition of similar compounds to Dibutyldimethoxysilane on γ-alumina overlayers are known to be effective for hydrogen separation .

Methods of Application or Experimental Procedures

The synthesis of the membranes was improved by simplifying the deposition of the intermediate γ-alumina layers and by using the precursor, dimethyldimethoxysilane (DMDMOS) .

Results or Outcomes

Using the simplified fabrication process, silica-alumina composite membranes with H2 permeance > 10−7 mol m−2 s−1 Pa−1 and H2/N2 selectivity >100 were successfully synthesized .

Environmental Remediation

Specific Scientific Field

Summary of the Application

Aerogels, which can be prepared using similar compounds to Dibutyldimethoxysilane, have unique physical and chemical properties that make them potential candidates for environmental remediation .

Methods of Application or Experimental Procedures

Aerogels are prepared using sol-gel chemistry . The process involves creating a gel with a spatial network structure and porous structural materials by hydrolyzing and condensing inorganic compounds in a solution .

Synthesis of Flexible Methylsilsesquioxane (MSQ) Aerogels

Specific Scientific Field

Summary of the Application

Flexible MSQ aerogels have been prepared by a sol–gel process with methyltrimethoxysilane (MTMS) and dimethyldimethoxysilane (DMDMS) as co-precursors .

Methods of Application or Experimental Procedures

The preparation process includes hydrolysis, drying, solvent replacement, and atmospheric pressure drying . The molar ratio of MTMS/DMDMS and the concentration of the central silicon influence the morphology and physical performance of the final samples .

Results or Outcomes

The resulting flexible MSQ aerogels endured the ambient pressure drying process and still displayed favorable mechanical properties .

Safety And Hazards

将来の方向性

特性

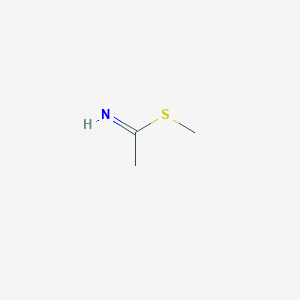

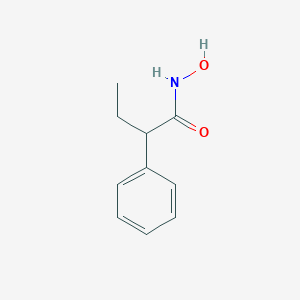

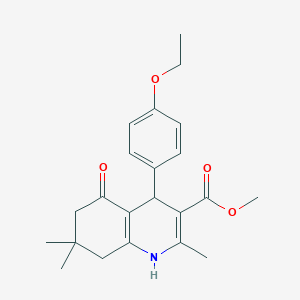

IUPAC Name |

dibutyl(dimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPENMAABQGWRBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibutyldimethoxysilane | |

CAS RN |

18132-63-3 | |

| Record name | Di-n-butyldimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。